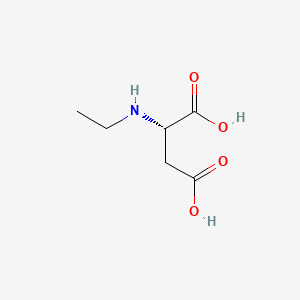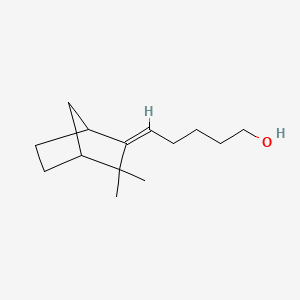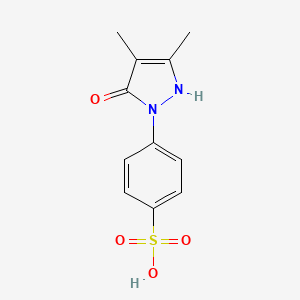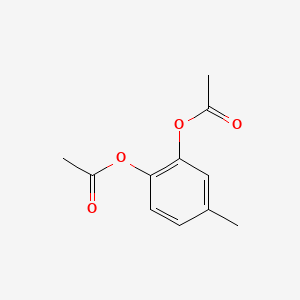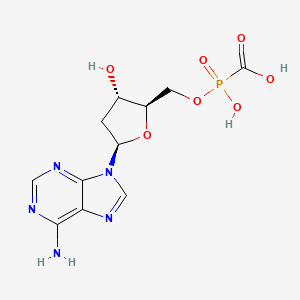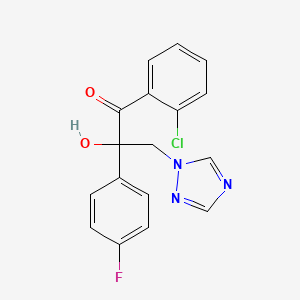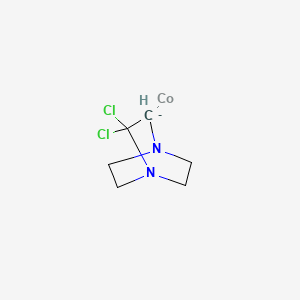
Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(1,4-diazabicyclo(222)octane-N1)cobalt is a coordination compound that features cobalt as the central metal ion coordinated to two chlorine atoms and a 1,4-diazabicyclo(222)octane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt typically involves the reaction of cobalt(II) chloride with 1,4-diazabicyclo(2.2.2)octane in an appropriate solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation of the cobalt ion. The general reaction can be represented as follows:
CoCl2+DABCO→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cobalt center may yield cobalt(III) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands.
科学的研究の応用
Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, including cycloaddition and coupling reactions.
Material Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Medicinal Chemistry:
Biology: The compound can be used in biochemical studies to investigate metal-ligand interactions and their effects on biological systems.
作用機序
The mechanism by which Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt exerts its effects involves coordination of the cobalt center to various ligands. The 1,4-diazabicyclo(2.2.2)octane ligand stabilizes the cobalt center and modulates its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
類似化合物との比較
Similar Compounds
Similar compounds include other cobalt coordination complexes with different ligands, such as:
- Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)nickel
- Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)copper
- Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)iron
Uniqueness
Dichloro(1,4-diazabicyclo(222)octane-N1)cobalt is unique due to the specific coordination environment provided by the 1,4-diazabicyclo(222)octane ligand This ligand imparts distinct electronic and steric properties to the cobalt center, influencing its reactivity and stability
特性
CAS番号 |
68239-57-6 |
|---|---|
分子式 |
C6H9Cl2CoN2- |
分子量 |
238.99 g/mol |
InChI |
InChI=1S/C6H9Cl2N2.Co/c7-6(8)5-9-1-3-10(6)4-2-9;/h5H,1-4H2;/q-1; |
InChIキー |
UPHIZFNERZMCCF-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCN1[CH-]C2(Cl)Cl.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
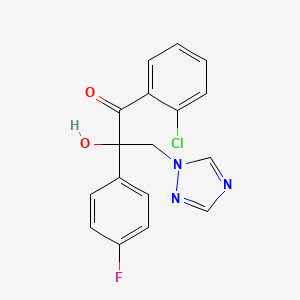
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)


